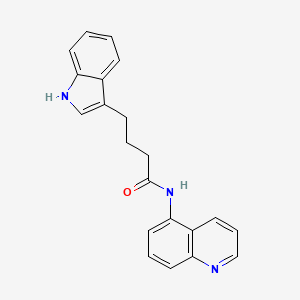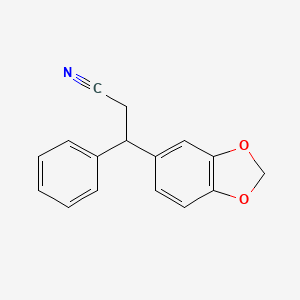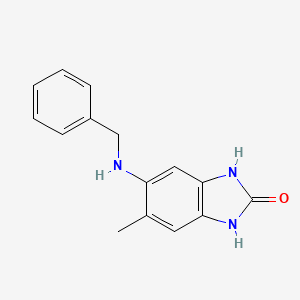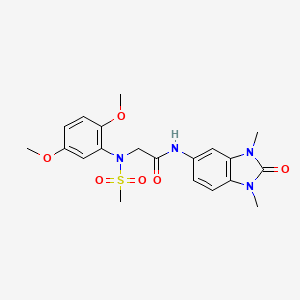
4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide is a synthetic organic compound that features both an indole and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The indole and quinoline moieties are then coupled through a butanamide linker. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or quinoline rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups attached to the indole or quinoline rings.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and quinoline moieties can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-indol-3-yl)-N-(quinolin-4-yl)butanamide
- 4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide
- 4-(1H-indol-3-yl)-N-(quinolin-7-yl)butanamide
Uniqueness
4-(1H-indol-3-yl)-N-(quinolin-5-yl)butanamide is unique due to the specific positioning of the quinoline moiety at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Propiedades
Fórmula molecular |
C21H19N3O |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-N-quinolin-5-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-21(24-20-11-4-10-19-17(20)8-5-13-22-19)12-3-6-15-14-23-18-9-2-1-7-16(15)18/h1-2,4-5,7-11,13-14,23H,3,6,12H2,(H,24,25) |
Clave InChI |
NVHRQSUIDDQMFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
![Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485541.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485550.png)
![Methyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485555.png)
![2-methoxy-3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485562.png)
![N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B12485567.png)


![8,8-Dimethyl-5-propyl-3,6,8,9-tetrahydropyrano[4,3-d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B12485596.png)
![7-(2-Methylbutan-2-yl)-2-(2-nitrophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485600.png)

![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)

